molecular formula C7H4N2O B1442383 4-Formylnicotinonitrile CAS No. 1060802-57-4

4-Formylnicotinonitrile

Cat. No.: B1442383
CAS No.: 1060802-57-4
M. Wt: 132.12 g/mol
InChI Key: PPDCVCUPLHQBQR-UHFFFAOYSA-N
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Description

4-Formylnicotinonitrile is an organic compound with the molecular formula C7H4N2O. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylnicotinonitrile can be synthesized through several methods. One common approach involves the formylation of nicotinonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the Vilsmeier-Haack reaction, where nicotinonitrile is treated with a mixture of phosphorus oxychloride and dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Formylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Formylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formylnicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research, but its formyl group is believed to play a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 4-Formylnicotinonitrile is unique due to the presence of both a formyl and a nitrile group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-3-7-4-9-2-1-6(7)5-10/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDCVCUPLHQBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704904
Record name 4-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-57-4
Record name 4-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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